REACTION_CXSMILES
|
[CH:1]1([NH:4][C:5](=[N:15][OH:16])[C:6]2[CH:11]=[CH:10][C:9]([CH3:12])=[C:8]([I:13])[C:7]=2F)[CH2:3][CH2:2]1>C1COCC1>[CH:1]1([NH:4][C:5]2[C:6]3[CH:11]=[CH:10][C:9]([CH3:12])=[C:8]([I:13])[C:7]=3[O:16][N:15]=2)[CH2:3][CH2:2]1
|
Name
|
1,8-Diazabicyclo(5.4.0)-7-undecene
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)NC(C1=C(C(=C(C=C1)C)I)F)=NO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated
|
Type
|
WASH
|
Details
|
the residue was loaded on an ISCO column (40 g, eluted with 25-75% ethyl acetate in Hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC1=NOC2=C1C=CC(=C2I)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |